

Application Note: Comprehensive Spectroscopic Analysis of (Quinoxalin-5-yl)methanol

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Compound of Interest

Compound Name: (Quinoxalin-5-yl)methanol

CAS No.: 496765-32-3

Cat. No.: B1499683

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Introduction

(Quinoxalin-5-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoxaline scaffold is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antibacterial, and antiviral activities.[1][2] The precise structural elucidation of novel quinoxaline derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of potential drug candidates.

This application note provides a detailed guide to the comprehensive spectroscopic analysis of **(Quinoxalin-5-yl)methanol**, a key intermediate and building block in the synthesis of more complex pharmaceutical agents. We will delve into the theoretical underpinnings and practical protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies described herein are designed to be robust and self-validating, providing researchers with the necessary tools for unambiguous characterization.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atomic numbering is essential for interpreting spectroscopic data.

Caption: Structure and IUPAC numbering of **(Quinoxalin-5-yl)methanol**.

I. ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **(Quinoxalin-5-yl)methanol**, both ^1H and ^{13}C NMR will provide critical information on the chemical environment of each nucleus.

A. Theoretical Considerations

The chemical shifts (δ) in the ^1H and ^{13}C NMR spectra of **(Quinoxalin-5-yl)methanol** are influenced by the aromaticity of the quinoxaline ring system and the electron-withdrawing nature of the two nitrogen atoms. Protons and carbons on the pyrazine ring (C2, C3) are expected to be significantly deshielded and appear at a lower field compared to those on the benzene ring. The substituent, a hydroxymethyl group, will also influence the chemical shifts of the adjacent protons and carbons.

B. Experimental Protocol: NMR Analysis

- Sample Preparation:
 - Accurately weigh 5-10 mg of **(Quinoxalin-5-yl)methanol**.
 - Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or $\text{DMSO-}d_6$) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for the hydroxyl proton.[3]
 - Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).[4]
- Instrumental Parameters (400 MHz Spectrometer):
 - ^1H NMR:
 - Acquire the spectrum at 298 K.

- Use a spectral width of approximately 12 ppm.
 - Employ a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- ¹³C NMR:
- Acquire the spectrum with proton decoupling.
 - Use a spectral width of approximately 200 ppm.
 - A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.



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Caption: General workflow for NMR sample preparation and analysis.

C. Predicted ¹H NMR Data (400 MHz, CDCl₃)



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D. Predicted ^{13}C NMR Data (100 MHz, CDCl_3)



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II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

A. Theoretical Considerations

The IR spectrum of **(Quinoxalin-5-yl)methanol** will be dominated by absorptions from the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic portions, C=C and C=N stretches of the quinoxaline ring, and the C-O stretch of the primary alcohol.

B. Experimental Protocol: IR Analysis

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid **(Quinoxalin-5-yl)methanol** onto the crystal.
 - Apply pressure using the ATR accessory to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR setup.
 - Collect the sample spectrum over the range of 4000-400 cm^{-1} .
 - Average a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

C. Predicted IR Absorption Data



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III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

A. Theoretical Considerations

For **(Quinoxalin-5-yl)methanol** ($C_9H_8N_2O$), the expected monoisotopic mass is approximately 160.06 g/mol. In electron ionization (EI) mass spectrometry, the molecular ion peak ($M^{+\cdot}$) should be observed, followed by fragmentation. A common fragmentation pathway for benzylic alcohols is the loss of a hydrogen atom to form a stable oxonium ion, or the loss of the entire hydroxymethyl group.

B. Experimental Protocol: MS Analysis

- Sample Introduction:
 - Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - Introduce the sample into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., GC-MS or LC-MS).
- Instrumental Parameters (Electron Ionization - EI):
 - Use a standard electron energy of 70 eV.
 - Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).
 - The choice of ionization technique (e.g., ESI, CI) will influence the degree of fragmentation observed.



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Caption: Plausible EI fragmentation of **(Quinoxalin-5-yl)methanol**.

D. Predicted Mass Spectrum Data (EI)



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IV. Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of **(quinoxalin-5-yl)methanol**. The ^1H and ^{13}C NMR spectra confirm the carbon-hydrogen framework and the substitution pattern. IR spectroscopy verifies the presence of key functional groups, namely the hydroxyl and the aromatic quinoxaline system. Mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. By following the detailed protocols and utilizing the predictive data presented in this application note, researchers in drug discovery and development can confidently verify the structure and purity of this important synthetic intermediate.

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